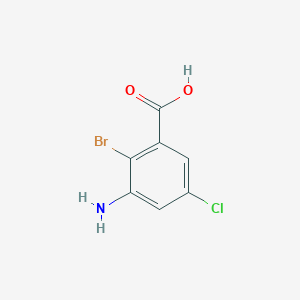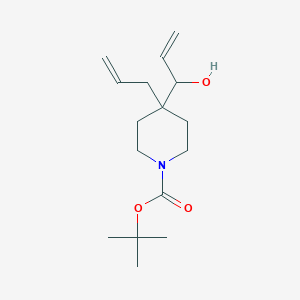
tert-Butyl 4-allyl-4-(1-hydroxyallyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-allyl-4-(1-hydroxyallyl)piperidine-1-carboxylate: is a synthetic organic compound belonging to the piperidine class. This compound is characterized by the presence of a tert-butyl group, an allyl group, and a hydroxyallyl group attached to a piperidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-allyl-4-(1-hydroxyallyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The resulting intermediate is then subjected to reduction using L-selectride to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and hydroxyallyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the piperidine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and L-selectride.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-allyl-4-(1-hydroxyallyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperidine-based molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a valuable scaffold for designing drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 4-allyl-4-(1-hydroxyallyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: A related compound with a hydroxyl group instead of the allyl and hydroxyallyl groups.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness: tert-Butyl 4-allyl-4-(1-hydroxyallyl)piperidine-1-carboxylate stands out due to its dual allyl and hydroxyallyl groups, which provide unique reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Eigenschaften
Molekularformel |
C16H27NO3 |
|---|---|
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
tert-butyl 4-(1-hydroxyprop-2-enyl)-4-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO3/c1-6-8-16(13(18)7-2)9-11-17(12-10-16)14(19)20-15(3,4)5/h6-7,13,18H,1-2,8-12H2,3-5H3 |
InChI-Schlüssel |
SRSGDDVCIMFHCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


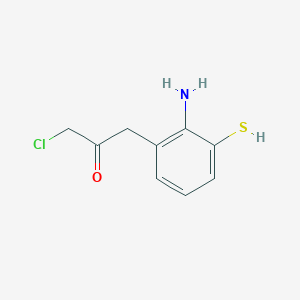
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
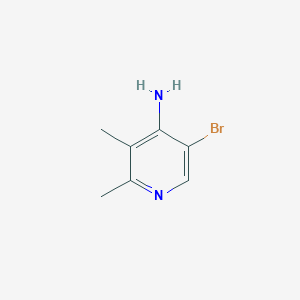




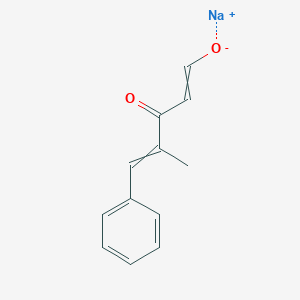

![11,22-dibromo-7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14052217.png)

